ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate
Description
Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core with ester, oxo, and methyl substituents. The 3,4-dimethyl groups enhance steric bulk, likely influencing solubility, reactivity, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 3,4-dimethyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-4-16-12(15)10-7(3)9-6(2)5-8(14)13-11(9)17-10/h5H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAOXNGDKKUVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)NC(=O)C=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and chromic acid (H2CrO4).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Biological Activities
Thieno[2,3-b]pyridines exhibit a range of biological activities that make them attractive for drug development:
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[2,3-b]pyridine possess significant antiproliferative effects against various cancer cell lines. For instance:
- Compounds synthesized from ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate were tested against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. Results indicated IC50 values ranging from 5.88 to 15.10 μg/mL for these compounds, showcasing their potential as anticancer agents ( ).
Antimicrobial Properties
Research has also highlighted the antimicrobial properties of thieno[2,3-b]pyridine derivatives. These compounds have shown effectiveness against various bacterial strains and fungi, suggesting their utility in developing new antibiotics or antifungal agents ( ).
Pharmacological Applications
The pharmacological potential of this compound extends beyond anticancer and antimicrobial activities:
CNS Activity
Some derivatives have been evaluated for their effects on the central nervous system (CNS). Preliminary studies suggest that certain thieno derivatives may exhibit neuroprotective effects or modulate neurotransmitter systems ( ).
Anti-inflammatory Effects
Thieno[2,3-b]pyridines have also been investigated for their anti-inflammatory properties. Compounds derived from this scaffold have shown promise in reducing inflammation in preclinical models ( ).
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Compounds showed IC50 values between 5.88 to 15.10 μg/mL against HepG-2 and MCF-7 cells. |
| Study B | Antimicrobial | Demonstrated activity against multiple bacterial strains; potential for antibiotic development. |
| Study C | CNS Activity | Indicated possible neuroprotective effects; further research needed to elucidate mechanisms. |
Mechanism of Action
The mechanism by which ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The table below compares ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate with structurally related compounds from the evidence:
Structural and Electronic Differences
- Core Heterocycles: The target compound’s thieno[2,3-b]pyridine core differs from the thiazolo[3,2-a]pyrimidine in and the dihydrothieno[2,3-c]pyridine in . These variations influence π-conjugation and electronic properties.
- Substituent Effects: 3,4-Dimethyl vs. 6-Oxo vs. 6-Bromobenzofuran (6d): The oxo group in the target compound may enable hydrogen bonding, whereas the bromobenzofuran in 6d introduces steric bulk and halogen-based reactivity . Saturation (4,7-Dihydro): The saturated bonds in ’s compound reduce aromaticity, altering electronic properties and biological interactions compared to the fully unsaturated target compound .
Pharmacological and Physicochemical Properties
- Solubility: The target compound’s methyl groups may lower aqueous solubility compared to amino-substituted analogs like 6d, which benefit from polar functional groups .
- Bioactivity: Pyrimidine and thienopyridine derivatives are often explored for antimicrobial or anticancer activity. The oxo group in the target compound could mimic carbonyl motifs in drug scaffolds .
- Crystallography: The thiazolo[3,2-a]pyrimidine in exhibits a puckered conformation, while the target compound’s planar thienopyridine core may favor stacking interactions.
Biological Activity
Ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate (CAS No. 1000931-24-7) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 251.30 g/mol. Its structure features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinase pathways that are crucial for cancer cell proliferation. In particular, it targets the EPH receptor family, which is overexpressed in various cancers .
- Case Study : A study evaluated several thieno[2,3-b]pyridine derivatives for their ability to inhibit tumor growth in xenograft models. This compound demonstrated a dose-dependent reduction in tumor size compared to control groups .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In Vitro Studies : Tests against various bacterial strains revealed that this compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL against Gram-positive bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases involved in cell signaling pathways that regulate cell growth and survival.
- Ubiquitin Pathway Modulation : Recent research suggests that it may influence the ubiquitin-proteasome system by inhibiting specific deubiquitinating enzymes (DUBs), which play a role in protein degradation and cell cycle regulation .
Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for ethyl 3,4-dimethyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylate, and what challenges are commonly encountered during its preparation?
Methodological Answer:
A common approach involves cyclocondensation of substituted thiophene derivatives with activated pyridine precursors. For example, using ethyl 2-cyanoacetate and thioamide intermediates under acidic conditions (e.g., HCl catalysis) to form the thienopyridine core . Challenges include:
- Byproduct formation : Competing reactions at the ester or ketone groups may require careful temperature control (e.g., maintaining 60–80°C).
- Low yields : Steric hindrance from 3,4-dimethyl groups necessitates extended reaction times (12–24 hours) and inert atmospheres to prevent oxidation.
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- Single-crystal X-ray diffraction (XRD) : Resolve bond lengths and angles (e.g., C–S bond ≈ 1.68 Å, C–O ester ≈ 1.21 Å) to validate the fused thienopyridine system .
- NMR spectroscopy : Compare NMR peaks (e.g., methyl protons at δ 2.1–2.3 ppm for 3,4-dimethyl groups) with computational predictions.
- IR spectroscopy : Confirm the carbonyl stretch (6-oxo group) at ~1680–1700 cm.
Advanced: What strategies resolve contradictions between computational predictions and experimental spectral data?
Methodological Answer:
- Re-evaluate computational models : Use higher-level basis sets (e.g., B3LYP/6-311+G(d,p)) to account for electron correlation in the conjugated system.
- Solvent effects : Incorporate polarizable continuum models (PCM) for NMR chemical shift calculations, as the ester group is sensitive to solvent polarity .
- Cross-validation : Compare experimental NMR data with multiple DFT-optimized conformers to identify the dominant tautomer.
Advanced: How does the electron-withdrawing ester group at position 2 influence reactivity in nucleophilic substitution?
Methodological Answer:
The ester group activates the adjacent C-2 position via:
- Resonance effects : Stabilization of transition states during nucleophilic attack.
- Hammett parameters : The σ value of the ester (~0.45) increases electrophilicity at C-2, facilitating substitutions with amines or thiols.
- Steric limitations : The 3,4-dimethyl groups may hinder bulkier nucleophiles, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (H335).
- Spill management : Avoid dust formation; collect spills in sealed containers using vacuum systems .
Advanced: What crystallographic parameters should be prioritized in single-crystal XRD analysis?
Methodological Answer:
- Space group symmetry : Monoclinic systems (e.g., P2/c) are common for fused heterocycles.
- Hydrogen bonding : Analyze O–H···N interactions (2.6–3.0 Å) to predict packing motifs.
- Thermal displacement parameters : High U values for methyl groups may indicate rotational disorder .
Advanced: How can solvent systems be optimized for recrystallization without yield loss?
Methodological Answer:
- Solvent screening : Test mixed systems (e.g., ethanol/water or DCM/hexane) to balance solubility.
- Gradient cooling : Reduce nucleation sites by cooling from 50°C to 4°C over 12 hours.
- Seeding : Introduce microcrystals to promote controlled growth and minimize amorphous byproducts .
Basic: What analytical techniques quantify purity in different solvent systems?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm; retention times vary with solvent polarity.
- Elemental analysis : Target ≤0.3% deviation from theoretical C/H/N values (e.g., C 62.1%, H 5.2%, N 4.8%).
- TGA : Monitor decomposition onset (typically >200°C) to detect solvent residues or impurities .
Advanced: What mechanistic pathways explain stability under acidic vs. basic conditions?
Methodological Answer:
- Acidic conditions : Protonation of the pyridine nitrogen enhances resonance stabilization, delaying ester hydrolysis.
- Basic conditions : OH attacks the ester carbonyl, forming a carboxylate intermediate. The 6-oxo group may participate in keto-enol tautomerism, altering degradation rates .
Advanced: How do 3,4-dimethyl groups impact intermolecular interactions in supramolecular assemblies?
Methodological Answer:
- Steric hindrance : Methyl groups reduce π-π stacking efficiency, leading to looser crystal packing (e.g., higher unit cell volumes).
- Van der Waals interactions : Methyl C–H bonds engage in weak CH···O contacts (3.0–3.3 Å) with adjacent ester groups, influencing solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
